molecular formula C19H23N5O2 B11282409 Cyclohexyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11282409
M. Wt: 353.4 g/mol
InChI Key: LEBVAPKYCOSICE-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sodium azide and ammonium chloride.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed via condensation reactions involving suitable aldehydes or ketones.

    Introduction of the Cyclohexyl and Methylphenyl Groups: These groups can be introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

    Carboxylation: The carboxylate group is typically introduced through carboxylation reactions using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexyl 5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of cyclohexyl 5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 5-methyl-7-(2-propoxyphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Cyclohexyl 5-methyl-7-(2-chlorophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Cyclohexyl 5-methyl-7-(2-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

cyclohexyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23N5O2/c1-12-8-6-7-11-15(12)17-16(13(2)20-19-21-22-23-24(17)19)18(25)26-14-9-4-3-5-10-14/h6-8,11,14,17H,3-5,9-10H2,1-2H3,(H,20,21,23)

InChI Key

LEBVAPKYCOSICE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OC4CCCCC4

Origin of Product

United States

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